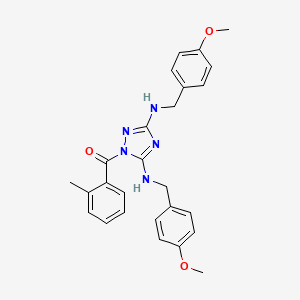
5-(3,4-dichlorobenzylidene)-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dichlorobenzylidene)-3-phenyl-2,4-imidazolidinedione, commonly known as DCPI, is a chemical compound that has been studied for its potential applications in scientific research. DCPI is a derivative of imidazolidinedione and has been synthesized using various methods.
Mécanisme D'action
DCPI selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various substrates, including ion channels, receptors, and transcription factors. CK2 is involved in the regulation of neuronal signaling, synaptic plasticity, and neurodegenerative diseases. DCPI has been shown to reduce the phosphorylation of CK2 substrates, such as AMPA receptors and CREB, in neurons.
Biochemical and Physiological Effects:
DCPI has been shown to have various biochemical and physiological effects in neurons. DCPI reduces the phosphorylation of AMPA receptors, which are involved in the regulation of synaptic plasticity and learning and memory. DCPI also reduces the phosphorylation of CREB, a transcription factor that is involved in neuronal survival and plasticity. DCPI has been shown to enhance long-term potentiation (LTP), a cellular mechanism of learning and memory, in hippocampal neurons. DCPI has been shown to protect neurons from oxidative stress and excitotoxicity, two mechanisms involved in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DCPI has several advantages for lab experiments. DCPI is a selective inhibitor of CK2, which allows for the specific study of the role of CK2 in neuronal signaling and plasticity. DCPI has been shown to have low toxicity and good stability, which allows for long-term experiments. DCPI has been used in various in vitro and in vivo models, including cultured neurons, brain slices, and animal models. However, DCPI has some limitations for lab experiments. DCPI has low solubility in water, which requires the use of organic solvents. DCPI has poor blood-brain barrier penetration, which limits its potential applications in vivo.
Orientations Futures
For research on DCPI include the development of more potent and selective inhibitors of CK2, the study of the role of CK2 in other cellular processes, and the investigation of the potential therapeutic applications of DCPI in neurodegenerative diseases, cancer, and inflammation. DCPI has the potential to be used as a tool for the study of the role of CK2 in various cellular processes and diseases.
Méthodes De Synthèse
DCPI can be synthesized using various methods, such as the reaction between 3,4-dichlorobenzaldehyde and 3-phenylimidazolidine-2,4-dione in the presence of a catalyst. Another method involves the reaction between 3,4-dichlorobenzaldehyde and 3-phenylhydantoin in the presence of a base. The yield and purity of DCPI can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Applications De Recherche Scientifique
DCPI has been studied for its potential applications in scientific research, especially in the field of neuroscience. DCPI has been shown to selectively inhibit the activity of protein kinase CK2, which plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DCPI has been used as a tool to study the role of CK2 in neuronal signaling, synaptic plasticity, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-12-7-6-10(8-13(12)18)9-14-15(21)20(16(22)19-14)11-4-2-1-3-5-11/h1-9H,(H,19,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRADUMVIIQKMR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanol](/img/structure/B5209776.png)


![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)

![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)
![(3aS*,6aR*)-5-(4,6-dimethoxy-2-pyrimidinyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5209819.png)


![4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5209840.png)
![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)

